molecular formula C19H31N3O6 B8114807 Aminooxy-PEG2-BCN

Aminooxy-PEG2-BCN

Cat. No.: B8114807
M. Wt: 397.5 g/mol
InChI Key: ZJQCJHPFLPLHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG2-BCN is a high-purity, heterobifunctional cross-linker widely used in protein modification and bioconjugation chemistry. This compound has a unique chemical structure that enables selective and efficient conjugation of proteins or peptides to other molecules, such as small molecules or surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG2-BCN is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and bicyclo[6.1.0]non-4-yne (BCN). The synthesis typically involves the following steps:

    BCN Conjugation: The attachment of the BCN moiety to the PEGylated aminooxy group.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation process. The reactions are carried out under controlled temperatures and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated systems to ensure consistent quality and high throughput. The process includes rigorous purification steps, such as chromatography and crystallization, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG2-BCN undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxime-linked conjugates, hydroxylamine-linked conjugates, and azide-alkyne cycloaddition products .

Scientific Research Applications

Aminooxy-PEG2-BCN has a wide range of applications in scientific research, including:

Mechanism of Action

Aminooxy-PEG2-BCN exerts its effects through the formation of stable oxime and hydroxylamine linkages with aldehyde and ketone groups. The BCN moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, facilitating the conjugation of various biomolecules. This mechanism allows for selective and efficient bioconjugation, making it a valuable tool in biochemical and biopharmaceutical research .

Comparison with Similar Compounds

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O6/c20-28-14-18(23)21-7-9-25-11-12-26-10-8-22-19(24)27-13-17-15-5-3-1-2-4-6-16(15)17/h15-17H,3-14,20H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQCJHPFLPLHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CON)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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